5-Phenyl-4-(propylsulfanyl)thieno[2,3-d]pyrimidine
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Overview
Description
5-Phenyl-4-(propylsulfanyl)thieno[2,3-d]pyrimidine is a heterocyclic compound that belongs to the thienopyrimidine family. Thienopyrimidines are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-4-(propylsulfanyl)thieno[2,3-d]pyrimidine typically involves the following steps:
Formation of the Thieno[2,3-d]pyrimidine Core: This is achieved through the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-aminothiophene with a suitable aldehyde or ketone can lead to the formation of the thienopyrimidine core.
Introduction of the Phenyl Group: The phenyl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using phenylboronic acid as a reagent.
Addition of the Propylsulfanyl Group: The propylsulfanyl group can be introduced through a nucleophilic substitution reaction, where a suitable propylthiol is reacted with the thienopyrimidine core under basic conditions.
Industrial Production Methods
These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing scalable purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Phenyl-4-(propylsulfanyl)thieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The propylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to modify the thienopyrimidine core or the substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenated reagents, nucleophiles, electrophiles
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Modified thienopyrimidine derivatives
Substitution: Various substituted thienopyrimidine derivatives
Scientific Research Applications
5-Phenyl-4-(propylsulfanyl)thieno[2,3-d]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial, antiviral, and anti-inflammatory properties.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer progression.
Mechanism of Action
The mechanism of action of 5-Phenyl-4-(propylsulfanyl)thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as protein kinases, which play a crucial role in cell signaling and cancer progression.
Pathway Modulation: It can modulate various signaling pathways, including those involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
2-Aryl-4-morpholinothieno[2,3-d]pyrimidine: Known for its PI3K inhibitory activity.
Tetrazinyl-thienopyrimidine: Exhibits anticancer activity.
Triazinyl-thienopyrimidine: Another derivative with potential biological activities.
Uniqueness
5-Phenyl-4-(propylsulfanyl)thieno[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a phenyl group and a propylsulfanyl group on the thienopyrimidine core makes it a versatile compound for various applications .
Properties
Molecular Formula |
C15H14N2S2 |
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Molecular Weight |
286.4 g/mol |
IUPAC Name |
5-phenyl-4-propylsulfanylthieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C15H14N2S2/c1-2-8-18-14-13-12(11-6-4-3-5-7-11)9-19-15(13)17-10-16-14/h3-7,9-10H,2,8H2,1H3 |
InChI Key |
MWBVOFZOMQBDMX-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=NC=NC2=C1C(=CS2)C3=CC=CC=C3 |
Origin of Product |
United States |
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